5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE
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Overview
Description
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two methoxybenzamide groups and a pyridinyl moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-2-pyridinylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as a dopamine receptor antagonist, affecting neurotransmitter signaling in the brain .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
- 5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
- 5-iodo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide
Uniqueness
What sets 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its specific binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H17Cl2N3O4 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
5-chloro-N-[6-[(5-chloro-2-methoxybenzoyl)amino]pyridin-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-29-16-8-6-12(22)10-14(16)20(27)25-18-4-3-5-19(24-18)26-21(28)15-11-13(23)7-9-17(15)30-2/h3-11H,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
GJIWPALFSQATGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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